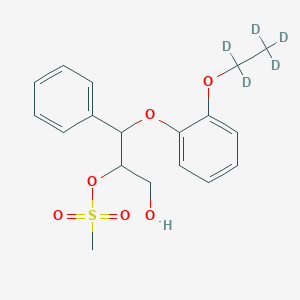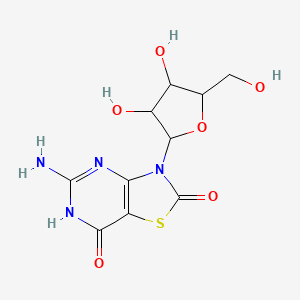
7-Thio-8-oxoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thio-8-oxoguanosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂N₄O₆S and its molecular weight is 316.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Préférences d'appariement de bases dans le ribosome
La 8-oxoguanosine (8-oxoG), un dérivé de la guanine, est connue pour être sensible à l'oxydation, ce qui entraîne la formation de 8-oxoguanine {svg_1}. Dans l'ADN sans protéines, la 8-oxodG adopte plus fréquemment la conformation syn que la conformation anti {svg_2}. Dans la conformation syn, la 8-oxodG s'apparie à la base dA {svg_3}. Cette propriété de la 8-oxoG a été utilisée pour étudier les préférences d'appariement de bases sur le ribosome {svg_4}.
Réplication de l'ADN et dommages oxydatifs
La 7,8-dihydro-8-oxoguanine (8-oxoG) a suscité un intérêt considérable de la part des analystes car elle est collectée avec des transversions GC → TA lors de la réplication de l'ADN {svg_5}. En raison de son potentiel redox inférieur à celui de la guanine, la 8-oxoG est considérée comme le puits ultime des "trous positifs", où l'oxydation de l'ADN est canalisée dans cette direction {svg_6}. Cette propriété de la 8-oxoG a été utilisée pour étudier les dommages oxydatifs de l'ADN {svg_7}.
Inhibition de l'aptamère de la théophylline
Des lésions de 7,8-dihydro-8-oxoguanosine ont été trouvées pour inhiber l'aptamère de la théophylline {svg_8}. Cette propriété de la 7-Thio-8-oxoguanosine a été utilisée pour étudier l'inhibition de l'aptamère de la théophylline {svg_9}.
Mécanisme D'action
Target of Action
7-Thio-8-oxoguanosine, also known as 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione, is a nucleoside analog . It primarily targets RNA or DNA synthesis . It has been found to be a potent activator of a number of effectors involved in anti-tumor immune responses .
Mode of Action
The compound’s action mechanism relies on obstructing RNA or DNA synthesis . It has been found to induce interferon (IFN) production, activate asialo-GM1 positive (AGM1+) killer cells, and enhance specific antibody responses .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA replication. It is associated with GC → TA transversions in DNA replication . This is due to its lower redox potential compared to guanine, making it the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction .
Result of Action
The primary result of this compound’s action is the disruption of RNA or DNA synthesis . This disruption can lead to a variety of effects, including the potential treatment of neoplasms, DNA-damage related ailments, and viral infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules around the compound can play a crucial role in the process of proton release from 8-oxoG˙+ to the first hydration shell
Analyse Biochimique
Biochemical Properties
7-Thio-8-oxoguanosine plays a crucial role in biochemical reactions, particularly those involving oxidative damage to nucleic acids. It interacts with various enzymes and proteins, including DNA glycosylases such as OGG1, which recognize and excise oxidized guanine lesions from DNA . This interaction is essential for maintaining genomic stability and preventing mutations. Additionally, this compound can inhibit or alter the activity of RNA polymerases, affecting RNA synthesis and processing .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to DNA and RNA damage . This compound affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress, such as the activation of antioxidant defense mechanisms. Furthermore, this compound can alter gene expression by modifying transcriptional regulatory elements and epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form adducts with DNA and RNA, leading to mutations and disruptions in base pairing . The compound’s ability to adopt different conformations allows it to interact with various biomolecules, including enzymes involved in DNA repair and RNA processing . Additionally, this compound can inhibit the activity of certain enzymes, such as RNA polymerases, by binding to their active sites and preventing proper function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can lead to persistent oxidative damage in cells, affecting cellular function and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, this compound can cause significant DNA and RNA damage, leading to cell death and tissue toxicity . These dosage-dependent effects are important for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and DNA repair . The compound interacts with enzymes such as DNA glycosylases, which recognize and excise oxidized guanine lesions from DNA . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus and mitochondria, where it exerts its effects on DNA and RNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .
Propriétés
IUPAC Name |
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVRXZQAWPIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



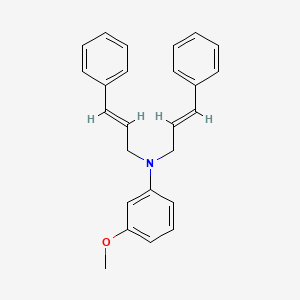

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
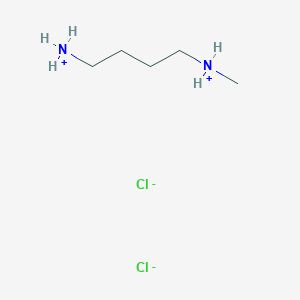
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


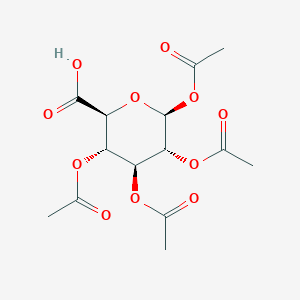
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
